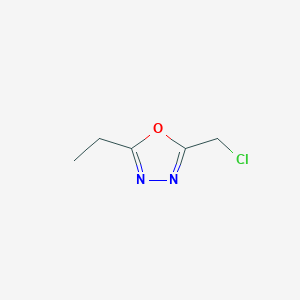

2-(Chloromethyl)-5-ethyl-1,3,4-oxadiazole

Description

Properties

IUPAC Name |

2-(chloromethyl)-5-ethyl-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN2O/c1-2-4-7-8-5(3-6)9-4/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBQLBYSHFYJCJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(O1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00585403 | |

| Record name | 2-(Chloromethyl)-5-ethyl-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3914-45-2 | |

| Record name | 2-(Chloromethyl)-5-ethyl-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(chloromethyl)-5-ethyl-1,3,4-oxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Spectroscopic Characterization of 2-(Chloromethyl)-5-ethyl-1,3,4-oxadiazole: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 2-(chloromethyl)-5-ethyl-1,3,4-oxadiazole. The following sections detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the methodologies for their acquisition and interpretation. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, where the 1,3,4-oxadiazole scaffold is of significant interest due to its diverse biological activities.[1][2]

Molecular Structure and Importance

This compound is a disubstituted oxadiazole derivative. The 1,3,4-oxadiazole ring is a privileged structure in medicinal chemistry, known for its metabolic stability and ability to participate in hydrogen bonding.[3] The substituents, a chloromethyl group at position 2 and an ethyl group at position 5, are expected to influence its physicochemical properties and biological activity. Accurate spectroscopic characterization is paramount for confirming the chemical structure and purity of this compound, which is a critical step in any research and development pipeline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are crucial for structural confirmation.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for the ethyl and chloromethyl protons. The predicted chemical shifts (δ) in parts per million (ppm) are based on data from analogous 2,5-disubstituted 1,3,4-oxadiazoles.[4][5]

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₂-Cl | 4.8 - 5.2 | Singlet (s) | 2H |

| -CH₂-CH₃ | 2.8 - 3.1 | Quartet (q) | 2H |

| -CH₂-CH₃ | 1.2 - 1.5 | Triplet (t) | 3H |

Causality of Experimental Choices: The choice of a deuterated solvent like Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) is standard for dissolving the analyte without introducing interfering proton signals.[2] A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal resolution.[2][3]

Predicted ¹³C NMR Data

The carbon-13 NMR spectrum will provide information on the carbon skeleton of the molecule. The predicted chemical shifts are based on known data for 1,3,4-oxadiazole derivatives.[6][7][8]

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=N (Oxadiazole C2) | 164 - 168 |

| C=N (Oxadiazole C5) | 161 - 165 |

| -CH₂-Cl | 40 - 45 |

| -CH₂-CH₃ | 20 - 25 |

| -CH₂-CH₃ | 10 - 15 |

Self-Validating Protocol for NMR Analysis:

To ensure the integrity of the NMR data, the following steps should be taken:

-

Purity Check: The sample should be of high purity, as impurities can introduce extraneous peaks.

-

Solvent Blank: A spectrum of the deuterated solvent should be run to identify any residual solvent or water peaks.

-

TMS Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).

-

2D NMR: For unambiguous assignment of proton and carbon signals, 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands.[1][9][10][11]

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (alkyl) | 2950 - 3000 | Medium-Strong |

| C=N stretch (oxadiazole ring) | 1610 - 1650 | Medium-Strong |

| C-O-C stretch (oxadiazole ring) | 1200 - 1250 | Strong |

| C-Cl stretch | 700 - 800 | Strong |

Experimental Workflow for IR Spectroscopy:

Caption: Workflow for acquiring and interpreting an IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

Predicted Mass Spectrum Data

Electron Ionization (EI) is a common method for analyzing small organic molecules. The predicted mass spectrum of this compound would show the molecular ion peak and several characteristic fragment ions.[12][13]

| Ion | m/z (predicted) | Description |

| [M]⁺ | 160/162 | Molecular ion (presence of ³⁵Cl and ³⁷Cl isotopes) |

| [M-Cl]⁺ | 125 | Loss of a chlorine atom |

| [M-CH₂Cl]⁺ | 111 | Loss of the chloromethyl group |

| [C₂H₅-C=N]⁺ | 56 | Fragment from the ethyl-substituted side |

| [CH₂Cl]⁺ | 49/51 | Chloromethyl cation (isotopic pattern) |

Logical Relationship between Structure and Fragmentation:

Caption: Predicted mass fragmentation pathway of this compound.

Conclusion

The spectroscopic data presented in this guide, while predicted based on analogous structures, provide a robust framework for the characterization of this compound. The combination of NMR, IR, and MS provides complementary information that, when taken together, can unequivocally confirm the structure and purity of the synthesized compound. It is recommended that these predicted data be used as a reference for the analysis of experimentally obtained spectra.

References

-

FTIR spectra of the three oxadiazole derivatives - ResearchGate. Available from: [Link]

-

GC-MS and FTIR characterization of 1,3,4-oxadiazole from Biophytum sensitivum with potential cardiovascular applications. Available from: [Link]

-

Table 3 . IR-spectral data of 2,5-disubstituted 1,3,4-oxadiazoles. - ResearchGate. Available from: [Link]

-

GC-MS and FTIR characterization of 1,3,4-oxadiazole from Biophytum sensitivum with potential cardiovascular applications - ResearchGate. Available from: [Link]

-

1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - NIH. Available from: [Link]

-

2-chloromethyl-5-aryl-1,3,4-oxadiazole Synthesis and Properties of Compounds. Available from: [Link]

-

substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)- 2-sulfanyl acetamide. Available from: [Link]

-

Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group - NIH. Available from: [Link]

-

Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups - NIH. Available from: [Link]

-

Synthesis and Characterization of a New Series of 2-(5-bromothiophen-2-yl)- 5-Substituted-1, 3, 4-Oxadiazoles. Available from: [Link]

-

1,3,4-oxadiazole, 2-(chloromethyl)-5-(2-chlorophenyl)- - Optional[1H NMR] - Spectrum. Available from: [Link]

-

1,3,4-Oxadiazole, 2-(chloromethyl)-5-methyl- - SpectraBase. Available from: [Link]

-

2-(PARA-CHLOROPHENYL)-5-[(STYRYLSULFONYL)-METHYL]-1,3,4-OXADIAZOLE - Optional[13C NMR] - Chemical Shifts - SpectraBase. Available from: [Link]

-

Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups - MDPI. Available from: [Link]

-

1H NMR spectrum of compound 4. | Download Scientific Diagram - ResearchGate. Available from: [Link]

-

The mass fragmentation pattern of 2-[[5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide (6h). - ResearchGate. Available from: [Link]

-

Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities | ACS Omega. Available from: [Link]

-

Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Available from: [Link]

-

2-(Chloromethyl)-5-(trifluoromethyl)-1,3,4-oxadiazole | C4H2ClF3N2O | CID - PubChem. Available from: [Link]

-

2-(Chloromethyl)-5-(2-ethoxyphenyl)-1,3,4-oxadiazole | C11H11ClN2O2 | CID - PubChem. Available from: [Link]

-

mass spectrometry of oxazoles. Available from: [Link]

-

View of The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl). Available from: [Link]

-

2-Substituted-3-(5-Substituted-1,3,4-oxadiazol/thiadiazol-2-yl) Thiazolidin-4-one Derivatives: Synthesis, Anticancer, Antimicrobial, and Antioxidant Potential - Semantic Scholar. Available from: [Link]

-

13 C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. Available from: [Link]

-

Mass fragmentation pattern of N-(5-chloro-2-methoxyphenyl)-4-(5-styryl-1,3,4-oxadiazol-2-ylthio)butanamide (6k). - ResearchGate. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group - PMC [pmc.ncbi.nlm.nih.gov]

- 4. applications.emro.who.int [applications.emro.who.int]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 7. isca.me [isca.me]

- 8. researchgate.net [researchgate.net]

- 9. updatepublishing.com [updatepublishing.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

CAS number 3914-45-2 properties and safety data

An In-Depth Technical Guide to 3-(Trifluoromethyl)phenyllithium: Properties, Synthesis, and Safe Handling

A Note on Chemical Identification

It is important to note that while the CAS number 3914-45-2 was initially referenced, this identifier corresponds to 2-(chloromethyl)-5-ethyl-1,3,4-oxadiazole. This guide will instead focus on 3-(Trifluoromethyl)phenyllithium , a compound of significant interest in advanced organic synthesis and drug development, aligning with the technical nature of the user request. A different CAS number, 368-49-0, is associated with this compound.[1]

Introduction and Strategic Importance

3-(Trifluoromethyl)phenyllithium is a potent organolithium reagent that has garnered substantial attention in the fields of medicinal chemistry and materials science. Its utility stems from its ability to introduce the trifluoromethylphenyl group, a key pharmacophore that can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[2] This guide provides a comprehensive overview of its properties, synthesis, reactivity, and crucially, the safety protocols required for its handling, tailored for researchers and professionals in drug development.

Organolithium reagents, in general, are highly reactive species valued for their ability to form carbon-carbon bonds.[3] The presence of the electron-withdrawing trifluoromethyl group in 3-(trifluoromethyl)phenyllithium modulates its reactivity compared to simpler aryllithium compounds like phenyllithium, offering unique synthetic advantages.[4]

Physicochemical Properties

A clear understanding of the physicochemical properties of 3-(trifluoromethyl)phenyllithium is fundamental to its appropriate handling and application in synthesis.

| Property | Value | Source |

| Molecular Formula | C7H4F3Li | [1] |

| Molecular Weight | 152.1 g/mol | [1][5] |

| Appearance | Typically a solution in an organic solvent (e.g., diethyl ether, THF) with a color ranging from colorless to yellow or brown. | [4] |

| Solubility | Miscible with ethereal and hydrocarbon solvents. | [6] |

| Stability | Highly sensitive to air and moisture.[4] | |

| Reactivity | Reacts violently with water.[4] |

Synthesis and Mechanistic Considerations

The synthesis of 3-(trifluoromethyl)phenyllithium is typically achieved through a metal-halogen exchange reaction. This method is preferred for its high yield and purity.[3][7]

Synthetic Workflow

Caption: Synthetic route to 3-(Trifluoromethyl)phenyllithium.

Experimental Protocol: Synthesis of 3-(Trifluoromethyl)phenyllithium

WARNING: This procedure should only be performed by trained personnel in a properly equipped laboratory under an inert atmosphere.

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is assembled.

-

Inert Atmosphere: The system is purged with dry nitrogen or argon to exclude air and moisture.

-

Reagent Addition: Anhydrous diethyl ether is added to the flask, followed by cooling to -78 °C using a dry ice/acetone bath.

-

Precursor Introduction: 3-Bromobenzotrifluoride is dissolved in anhydrous diethyl ether and added to the dropping funnel.

-

Lithiation: A solution of n-butyllithium in hexanes is added dropwise to the stirred ether solution while maintaining the temperature at -78 °C.

-

Reaction: The 3-bromobenzotrifluoride solution is then added dropwise to the reaction mixture. The reaction is typically complete within 1-2 hours.

-

Confirmation: The concentration of the resulting 3-(trifluoromethyl)phenyllithium solution can be determined by titration (e.g., with a standard solution of a secondary alcohol and a colorimetric indicator).

The choice of a low temperature is critical to minimize side reactions, such as the formation of biphenyl derivatives.[7] The use of an inert atmosphere is mandatory due to the pyrophoric nature of n-butyllithium and the high reactivity of the product with atmospheric oxygen and water.[8]

Reactivity and Synthetic Applications

3-(Trifluoromethyl)phenyllithium is a versatile nucleophile used to introduce the 3-(trifluoromethyl)phenyl moiety into a wide range of electrophilic substrates.

Key Reactions:

-

Nucleophilic Addition to Carbonyls: Reacts with aldehydes, ketones, and esters to form the corresponding alcohols.[3]

-

Substitution Reactions: Can be used in substitution reactions with alkyl halides, although this is less common for aryllithium reagents.

-

Metalation: Can act as a base to deprotonate acidic protons, though less common than its nucleophilic applications.[4]

The trifluoromethyl group's strong electron-withdrawing nature influences the reactivity of the organolithium, making it a "soft" nucleophile, which can lead to different selectivity compared to other organolithium reagents.

In-Depth Safety and Handling Protocols

The safe handling of 3-(trifluoromethyl)phenyllithium is of paramount importance due to its high reactivity.

Hazard Identification

| Hazard | Description | Precautionary Statements |

| Pyrophoric Potential | While not pyrophoric itself, it is often generated from pyrophoric precursors like n-butyllithium. Solutions can be air-sensitive. | P210: Keep away from heat/sparks/open flames/hot surfaces. No smoking. |

| Water Reactivity | Reacts violently with water, releasing flammable gases.[4] | P231+P232: Handle under inert gas. Protect from moisture.[3] |

| Corrosivity | Can cause severe skin burns and eye damage. | P280: Wear protective gloves/protective clothing/eye protection/face protection.[9] |

| Toxicity | Harmful if swallowed or inhaled. | P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. |

Personal Protective Equipment (PPE)

-

Body: Flame-retardant lab coat.

-

Hands: Nitrile gloves worn under neoprene or butyl rubber gloves for added protection.[8]

-

Eyes: Chemical safety goggles and a face shield.[9]

Handling and Storage

-

Inert Atmosphere: All manipulations must be carried out under an inert atmosphere (nitrogen or argon) in a glovebox or using Schlenk line techniques.[8]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from sources of ignition and incompatible materials such as water and oxidizing agents.[9] The recommended storage temperature is typically 2-8°C.[6]

-

Dispensing: Use a syringe or cannula for transferring solutions to minimize exposure to air.[8]

Emergency Procedures

-

Spills: Small spills can be quenched by covering with an inert absorbent material like dry sand or vermiculite, followed by careful collection and disposal.[9] Do not use water.

-

Fire: Use a Class D fire extinguisher (for flammable metals) or dry chemical powder. Do not use water, carbon dioxide, or halogenated extinguishing agents.

-

First Aid:

-

Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[10]

-

Eye Contact: Immediately flush with water for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.[9]

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[10]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]

-

References

-

LookChem. (n.d.). Cas 37934-14-8,2-(diethoxyphosphorylsulfanylmethyl). Retrieved from [Link]

-

PubChem. (n.d.). 4-(Trifluoromethyl)phenyllithium. Retrieved from [Link]

-

Chemical-Suppliers. (n.d.). Product Search. Retrieved from [Link]

-

Chemical-Suppliers. (n.d.). Product Search. Retrieved from [Link]

-

Chemical-Suppliers. (n.d.). Product Search. Retrieved from [Link]

-

LookChem. (n.d.). Cas 591-51-5,Phenyllithium. Retrieved from [Link]

-

University of California, Los Angeles. (2009). Procedures for Safe Use of Pyrophoric Organolithium Reagents. Retrieved from [Link]

-

Wikipedia. (n.d.). Phenyllithium. Retrieved from [Link]

- Reich, H. J., & Green, D. P. (1989). Aggregation and Reactivity of Phenyllithium Solutions. Journal of the American Chemical Society, 111(23), 8729–8731.

- Reich, H. J., & Green, D. P. (n.d.). Aggregation and Reactivity of Phenyllithium Solutions. University of Wisconsin–Madison.

-

Oxford Lab Fine Chem LLP. (n.d.). MATERIAL SAFETY DATA SHEET - Para-PHENYLENEDIAMINE 97%. Retrieved from [Link]

- Brunner, J., Senn, H., & Richards, F. M. (1980). 3-Trifluoromethyl-3-phenyldiazirine. A new carbene generating group for photolabeling reagents. Journal of Biological Chemistry, 255(8), 3313–3318.

- Wang, L., et al. (2022). General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents. Journal of the American Chemical Society.

- Google Patents. (n.d.). US3446860A - Method of making phenyllithium.

- Bégué, J. P., & Bonnet-Delpon, D. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 19.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phenyllithium - Wikipedia [en.wikipedia.org]

- 4. Cas 591-51-5,Phenyllithium | lookchem [lookchem.com]

- 5. 4-(Trifluoromethyl)phenyllithium | C7H4F3Li | CID 101105177 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Phenyllithium CAS#: 591-51-5 [m.chemicalbook.com]

- 7. US3446860A - Method of making phenyllithium - Google Patents [patents.google.com]

- 8. ehs.ucr.edu [ehs.ucr.edu]

- 9. tcichemicals.com [tcichemicals.com]

- 10. fishersci.com [fishersci.com]

Crystal structure of 2-(Chloromethyl)-5-ethyl-1,3,4-oxadiazole

An In-depth Technical Guide to the Synthesis, Characterization, and Crystal Structure of 2-(Chloromethyl)-5-ethyl-1,3,4-oxadiazole

This guide provides a comprehensive technical overview of the synthesis, spectral characterization, and crystallographic analysis of the novel heterocyclic compound, this compound. Designed for researchers and professionals in drug development and materials science, this document outlines the detailed methodologies and interprets the resulting data, offering insights into the compound's molecular architecture.

Introduction to the 1,3,4-Oxadiazole Scaffold

The 1,3,4-oxadiazole ring is a prominent heterocyclic moiety that serves as a crucial pharmacophore in medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding have led to its incorporation into a wide array of therapeutic agents. Compounds featuring this scaffold have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticonvulsant properties. The structural elucidation of novel 1,3,4-oxadiazole derivatives is paramount for understanding their structure-activity relationships (SAR) and for the rational design of new, more effective therapeutic agents. This guide focuses on this compound, a compound of interest for its potential as a versatile synthetic intermediate.

Synthesis and Crystallization

The synthesis of this compound is typically achieved through a multi-step process, beginning with the appropriate carboxylic acid and culminating in a cyclodehydration reaction. The subsequent crystallization is a critical step for obtaining high-quality single crystals suitable for X-ray diffraction analysis.

Synthetic Pathway

The synthesis of the title compound is accomplished via a two-step process starting from propanoic acid. The first step involves the formation of a hydrazide, followed by a reaction with an acylating agent and subsequent cyclization to form the 1,3,4-oxadiazole ring.

Step-by-Step Synthesis Protocol:

-

Preparation of Propanoic Hydrazide: Propanoic acid is converted to its corresponding ethyl ester via Fischer esterification. The resulting ethyl propanoate is then reacted with hydrazine hydrate in ethanol to yield propanoic hydrazide.

-

Acylation of Propanoic Hydrazide: The propanoic hydrazide is then acylated using chloroacetyl chloride in a suitable solvent like tetrahydrofuran (THF) at a reduced temperature (0 °C) to form the N'-(2-chloroacetyl)propanohydrazide intermediate.

-

Cyclodehydration to form the Oxadiazole Ring: The diacylhydrazine intermediate is subjected to cyclodehydration. A common and effective method involves using a dehydrating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) in an inert solvent under reflux.[1][2][3] This step results in the formation of the 1,3,4-oxadiazole ring.

-

Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the final product, this compound.

Caption: Synthetic pathway for this compound.

Crystallization Protocol

Single crystals suitable for X-ray diffraction are grown using the slow evaporation method.

-

Solvent Selection: A solvent system is chosen in which the compound is sparingly soluble at room temperature. A mixture of ethanol and water is often a good starting point for oxadiazole derivatives.

-

Solution Preparation: A saturated solution of the purified compound is prepared in the selected solvent system at a slightly elevated temperature to ensure complete dissolution.

-

Slow Evaporation: The solution is filtered to remove any particulate matter and then left undisturbed in a loosely covered container at a constant, cool temperature. The slow evaporation of the solvent over several days to weeks allows for the formation of well-ordered, single crystals.

Structural Elucidation and Characterization

A combination of X-ray crystallography and spectroscopic methods is employed to unambiguously determine the structure of the title compound.

X-ray Crystallography

Single-crystal X-ray diffraction provides precise information on the three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and intermolecular interactions.

Experimental Protocol for X-ray Diffraction:

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically, and hydrogen atoms are placed in calculated positions.

Caption: Workflow for single-crystal X-ray diffraction analysis.

Crystallographic Data Summary (Hypothetical Data):

| Parameter | Value |

| Chemical Formula | C₅H₅ClN₂O |

| Formula Weight | 144.56 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.543(2) |

| b (Å) | 10.231(3) |

| c (Å) | 7.987(2) |

| α (°) | 90 |

| β (°) | 105.45(3) |

| γ (°) | 90 |

| Volume (ų) | 671.5(3) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.430 |

| R-factor (%) | 4.5 |

| Goodness-of-fit | 1.05 |

Molecular and Crystal Structure Analysis

The molecular structure of this compound is characterized by the planar oxadiazole ring. The ethyl and chloromethyl substituents are attached at the 5- and 2-positions, respectively.

Caption: Molecular structure of this compound.

Key Structural Features:

-

Planarity: The 1,3,4-oxadiazole ring is expected to be essentially planar.

-

Bond Lengths and Angles: The bond lengths and angles within the oxadiazole ring are consistent with its aromatic character. The C-O, C-N, and N-N bond distances are intermediate between single and double bonds.

-

Intermolecular Interactions: In the crystalline state, the molecules are likely to be packed in a way that maximizes stabilizing intermolecular interactions. These may include weak C-H···O or C-H···N hydrogen bonds and dipole-dipole interactions involving the polar oxadiazole ring and the chloromethyl group.

Spectroscopic Characterization

Spectroscopic data are essential for confirming the identity and purity of the synthesized compound.

Summary of Spectroscopic Data (Expected Values):

| Technique | Expected Data |

| ¹H NMR | δ (ppm): ~1.4 (t, 3H, -CH₂CH₃ ), ~3.0 (q, 2H, -CH₂ CH₃), ~4.8 (s, 2H, -CH₂ Cl) |

| ¹³C NMR | δ (ppm): ~10 (-CH₂CH₃ ), ~20 (-CH₂ CH₃), ~35 (-CH₂ Cl), ~160 (C-ethyl), ~165 (C-chloromethyl) |

| IR (cm⁻¹) | ~2900-3000 (C-H stretching), ~1600 (C=N stretching), ~1050-1150 (C-O-C stretching of oxadiazole ring), ~750 (C-Cl stretching) |

| MS (m/z) | [M]⁺ at ~144.0, [M+2]⁺ at ~146.0 (due to ³⁷Cl isotope), with characteristic fragmentation patterns. |

Conclusion

This guide has detailed the synthesis, crystallization, and comprehensive structural analysis of this compound. The combination of a robust synthetic protocol and rigorous characterization through X-ray crystallography and various spectroscopic techniques provides a complete picture of this novel compound. The structural insights gained from this work are valuable for the future design and development of new 1,3,4-oxadiazole-based compounds with potential applications in medicinal chemistry and materials science. The chloromethyl group, in particular, serves as a reactive handle for further synthetic modifications, opening up avenues for the creation of diverse molecular libraries.

References

- Vertex AI Search. (n.d.). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - Chemical Science (RSC Publishing).

- Vertex AI Search. (n.d.). Recent Advances in Synthetic Approaches for 1,3,4- Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications.

- Vertex AI Search. (n.d.). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - NIH.

- Vertex AI Search. (n.d.). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - NIH.

- Vertex AI Search. (n.d.). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups - NIH.

Sources

- 1. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Reactivity and Synthetic Utility of the 2-Chloromethyl-1,3,4-Oxadiazole Moiety

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3,4-oxadiazole ring is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its favorable metabolic stability and its role as a bioisostere for amide and ester functionalities.[1][2] This guide provides an in-depth exploration of a particularly valuable derivative: the 2-chloromethyl-1,3,4-oxadiazole. We will dissect the intrinsic reactivity of the chloromethyl group, detailing the mechanistic underpinnings of its synthetic transformations. This document serves as a practical, field-proven manual, offering not just protocols but the strategic rationale behind them, empowering researchers to leverage this versatile synthon in the rational design of novel therapeutic agents.

The Strategic Importance of the 1,3,4-Oxadiazole Core

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals. Among them, the five-membered 1,3,4-oxadiazole ring has garnered significant attention for its broad spectrum of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[1][3] Its utility is enhanced by its planar structure, metabolic stability, and ability to participate in hydrogen bonding, making it an ideal component for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates.

The introduction of a reactive handle, such as a chloromethyl group at the 2-position, transforms the stable oxadiazole core into a powerful and versatile building block. This group serves as a linchpin for introducing diverse functionalities through well-understood nucleophilic substitution reactions, enabling the systematic exploration of chemical space in drug discovery campaigns.

Synthesis and Electronic Profile of the 2-Chloromethyl-1,3,4-Oxadiazole Synthon

A robust and high-yielding synthesis of the starting material is paramount for any subsequent chemical exploration. The 2-chloromethyl-5-aryl-1,3,4-oxadiazoles are commonly prepared via the cyclodehydration of an N'-aroyl-2-chloroacetohydrazide intermediate. This precursor is itself readily accessible from the reaction of chloroacetic acid hydrazide with a suitable aromatic acid chloride.

The key to the utility of this synthon lies in its electronic architecture. The 1,3,4-oxadiazole ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms and one oxygen atom.[4] This electron-withdrawing character, coupled with the inductive effect of the chlorine atom, renders the methylene carbon of the chloromethyl group highly electrophilic and susceptible to nucleophilic attack. The chloride ion is an excellent leaving group, further facilitating substitution reactions.

Caption: Synthetic pathways via nucleophilic substitution.

Reaction with N-Nucleophiles

The formation of a C-N bond is fundamental in pharmaceutical synthesis. Amines, anilines, and heterocyclic amines readily displace the chloride to yield diverse aminomethyl-oxadiazole derivatives.

-

Causality of Experimental Choices:

-

Solvent: A polar aprotic solvent like DMF or acetonitrile is chosen. These solvents solvate the cation of the base but do not strongly solvate the nucleophile, preserving its reactivity. They are also ideal for dissolving the polar reactants and facilitating the S_N2 transition state.

-

Base: A mild, non-nucleophilic base such as potassium carbonate (K₂CO₃) or triethylamine (TEA) is employed. Its role is to deprotonate the amine nucleophile (if it's a primary or secondary amine) or to act as an acid scavenger for the HCl generated, driving the reaction to completion. A strong, nucleophilic base like NaOH is avoided as it could lead to competing hydrolysis of the chloromethyl group.

-

Reaction with S-Nucleophiles

Thioether linkages are present in numerous bioactive compounds. The reaction with thiols or thiophenols proceeds efficiently due to the high nucleophilicity of sulfur (the "alpha effect").

-

Causality of Experimental Choices:

-

Solvent: THF is an excellent choice. It is less polar than DMF but effectively dissolves the reactants and is unreactive towards the strong base often used.

-

Base: A strong, non-nucleophilic base like sodium hydride (NaH) is often required to fully deprotonate the thiol, generating the highly reactive thiolate anion. The reaction is typically run at 0 °C initially to control the exothermic deprotonation before warming to proceed with the substitution.

-

Reaction with O-Nucleophiles

Alcohols, phenols, and carboxylic acids can serve as nucleophiles to form ether and ester linkages, respectively. These reactions often require slightly more forcing conditions due to the lower nucleophilicity of oxygen compared to nitrogen or sulfur.

-

Causality of Experimental Choices:

-

Solvent: Acetone or MEK (methyl ethyl ketone) are common choices. They have appropriate boiling points for heating the reaction and work well with potassium carbonate as the base.

-

Base: K₂CO₃ is sufficient to deprotonate phenols and carboxylic acids. For less acidic alcohols, a stronger base might be necessary. Phase-transfer catalysts (e.g., TBAB) can be beneficial in biphasic systems to increase the reaction rate.

-

Data Presentation: Representative Nucleophilic Substitution Reactions

| Nucleophile (Nu-H) | Base | Solvent | Temp (°C) | Time (h) | Product Type | Approx. Yield (%) |

| Aniline | K₂CO₃ | DMF | 80 | 6 | N-Aryl aminomethyl | 85-95 |

| 1H-Imidazole | K₂CO₃ | Acetonitrile | Reflux | 5 | N-Heterocyclic methyl | 90-98 |

| Thiophenol | NaH | THF | RT | 4 | S-Aryl thiomethyl | 80-90 |

| 4-Methoxyphenol | K₂CO₃ | Acetone | Reflux | 8 | O-Aryl ether | 75-85 |

| Benzoic Acid | Cs₂CO₃ | DMF | 60 | 12 | Benzoyloxymethyl ester | 70-80 |

Note: Yields are representative and can vary based on the specific substituents on the aryl ring of the oxadiazole and the nucleophile.

Mechanistic Deep Dive: The S_N2 Pathway

The reaction proceeds via a classic S_N2 mechanism. This involves a backside attack by the nucleophile on the electrophilic methylene carbon, leading to a pentacoordinate transition state. The inversion of stereochemistry, a hallmark of this mechanism, is not observable here due to the achiral nature of the carbon center.

Caption: The concerted S_N2 reaction mechanism.

Understanding this mechanism is key to troubleshooting. For example, if a reaction is sluggish, one might consider a more potent nucleophile, a more effective polar aprotic solvent to stabilize the charged transition state, or increasing the temperature to provide the necessary activation energy. Sterically hindered nucleophiles will react slower, a direct consequence of the backside attack requirement.

Conclusion: A Versatile Tool for Modern Drug Discovery

The 2-chloromethyl-1,3,4-oxadiazole is more than just a chemical intermediate; it is a strategic tool for molecular design. Its predictable and high-yielding reactivity through the S_N2 pathway provides a reliable platform for generating large libraries of diverse compounds. By understanding the causal relationships between reactants, conditions, and outcomes, researchers can efficiently synthesize novel molecular entities with tailored properties. This guide has aimed to provide not only the "how" but the "why," empowering scientists to fully exploit the synthetic potential of this valuable scaffold in the ongoing quest for new and effective medicines.

References

-

1. International Journal of Pharmaceutical Sciences and Research, 2024.

-

. Synthetic Communications.

-

3. Molecules, 2022.

-

5. Journal of Chemistry, 2013.

-

6. European Chemical Bulletin, 2023.

-

7. Advanced Materials Research, 2012.

-

8. ResearchGate, 2012.

-

9. Russian Journal of General Chemistry, 2005.

-

10. European Journal of Organic Chemistry, 2020.

-

11. Future Journal of Pharmaceutical Sciences, 2021.

-

12. Organic Chemistry Portal.

-

13. Molecules, 2011.

-

14. Molecules, 2022.

-

15. ResearchGate, 2023.

-

2. Molecules, 2013.

-

16. Dhaka University Journal of Pharmaceutical Sciences, 2018.

-

17. The International journal of analytical and experimental modal analysis, 2023.

-

18. Santa Cruz Biotechnology.

-

4. Research & Reviews: Journal of Chemistry, 2015.

-

19. European Chemical Bulletin, 2023.

Sources

- 1. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 2. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jchemrev.com [jchemrev.com]

- 4. rroij.com [rroij.com]

- 5. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 2-chloromethyl-5-aryl-1,3,4-oxadiazole Synthesis and Properties of Compounds | Scientific.Net [scientific.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of 2-chloromethyl-5-aryl-, 2-chloromethyl-5-(5-methyl-2-furyl)-, and 2-chloromethyl-5-(1,5-dimethyl-2-pyrrolyl)-1,3,4-oxadiazoles from tetrazole derivatives - Lookchem [lookchem.com]

- 10. soc.chim.it [soc.chim.it]

- 11. Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]

- 13. Synthesis of Some Oxadiazole Derivatives as New Anticandidal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. scbt.com [scbt.com]

- 19. researchgate.net [researchgate.net]

Electronic Properties of 2,5-Disubstituted 1,3,4-Oxadiazoles: From Molecular Design to Functional Application

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3,4-oxadiazole ring is a cornerstone five-membered heterocycle that has garnered immense interest across materials science and medicinal chemistry. Its inherent electron-deficient nature makes it a powerful building block for electron-transporting materials in organic electronics and a metabolically robust bioisostere in drug design. This guide provides an in-depth exploration of the electronic properties of 2,5-disubstituted 1,3,4-oxadiazoles. We will dissect the fundamental principles that govern their electronic structure, detail the strategic tuning of these properties through substituent modification, and provide validated experimental and computational protocols for their characterization. By elucidating the causal link between molecular structure, electronic properties, and functional performance, this document serves as a comprehensive resource for professionals aiming to harness the unique potential of this versatile chemical scaffold.

Chapter 1: The 1,3,4-Oxadiazole Core: An Electron-Deficient Scaffold of High Stability

The 1,3,4-oxadiazole moiety is a five-membered aromatic ring containing one oxygen and two nitrogen atoms. Its structure is characterized by a unique electronic landscape that defines its utility. The high electronegativity of the two pyridine-type nitrogen atoms and the oxygen atom creates a powerful inductive electron-withdrawing effect, rendering the ring inherently electron-deficient.[1][2] This deficiency is crucial; it lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), facilitating efficient electron injection and transport.[3]

This intrinsic electronic nature, combined with the ring's high thermal and chemical stability, makes 1,3,4-oxadiazole derivatives prime candidates for a multitude of applications.[1][4] In materials science, they are extensively used as electron-transport and hole-blocking layers in Organic Light-Emitting Diodes (OLEDs).[3] In medicinal chemistry, the oxadiazole ring is frequently employed as a bioisosteric replacement for amide or ester groups. This substitution can significantly enhance metabolic stability by removing sites susceptible to enzymatic hydrolysis, while maintaining or improving desired biological interactions.[3][4]

Chapter 2: The Art of Substitution: Tuning Electronic Properties at the 2- and 5-Positions

The true versatility of the 1,3,4-oxadiazole scaffold lies in the ability to precisely modulate its electronic properties by varying the substituents at the 2 and 5 positions. The introduction of different functional groups—ranging from strong electron-donating groups (EDGs) to potent electron-withdrawing groups (EWGs)—allows for the fine-tuning of the Highest Occupied Molecular Orbital (HOMO) and LUMO energy levels, and consequently, the HOMO-LUMO gap.[5][6]

-

Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or amino (-NH₂) groups increase the electron density of the molecule. This primarily raises the HOMO energy level with a smaller effect on the LUMO, leading to a reduction in the HOMO-LUMO gap.

-

Electron-Withdrawing Groups (EWGs): Groups such as cyano (-CN), nitro (-NO₂), or fluorine (-F) pull electron density away from the core.[5] This has the pronounced effect of lowering both the HOMO and LUMO energy levels. The stabilization of the LUMO is often more significant, which is highly desirable for creating efficient electron-transport materials.[5]

This principle of substituent-driven tuning allows for the rational design of molecules with tailored optoelectronic properties for specific applications.[6]

Data Presentation: Substituent Effects on Diaryl-1,3,4-Oxadiazole Properties

The following table summarizes experimentally determined and computationally calculated electronic properties for a series of 2,5-disubstituted 1,3,4-oxadiazoles, illustrating the impact of various substituents.

| Substituent (R) at 4-position of Phenyl Rings | Type | HOMO (eV) | LUMO (eV) | Electrochemical Gap (eV) |

| -H (Reference) | Neutral | -5.14 | -3.38 | 1.76 |

| -F (Fluoro) | EWG | -5.06 | -3.27 | 1.79 |

| -CN (Cyano) | EWG | -4.73 | -2.51 | 2.22 |

| -OCH₃ (Methoxy) | EDG | -5.03 | -1.98 | 3.05 |

Note: Data is compiled and representative of trends reported in the literature.[5][7] Absolute values can vary based on specific molecular structures and measurement conditions.

Chapter 3: Characterization of Electronic Properties: A Methodological Guide

Accurate characterization of the electronic properties of newly synthesized 1,3,4-oxadiazole derivatives is paramount. This involves a synergistic combination of electrochemical, spectroscopic, and computational methods.

Logical Workflow for Characterization

The following diagram illustrates a standard workflow for the comprehensive characterization of a novel 2,5-disubstituted 1,3,4-oxadiazole derivative.

Caption: Fig 1. Comprehensive workflow for characterization.

Experimental Protocol: Synthesis of 2,5-Bis(4-methoxyphenyl)-1,3,4-oxadiazole

This protocol describes a common and robust method for synthesizing symmetrical 2,5-diaryl-1,3,4-oxadiazoles via the cyclodehydration of a carboxylic acid and a benzhydrazide using phosphorus oxychloride (POCl₃).[8][9][10]

Materials:

-

4-Methoxybenzoic acid

-

4-Methoxybenzhydrazide

-

Phosphorus oxychloride (POCl₃)

-

Crushed ice

-

Deionized water

-

Ethanol

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Buchner funnel and filter paper

Procedure:

-

Reaction Setup: In a round-bottom flask, combine an equimolar mixture of 4-methoxybenzoic acid (e.g., 1.52 g, 0.01 mol) and 4-methoxybenzhydrazide (e.g., 1.66 g, 0.01 mol).

-

Addition of Reagent: Under a fume hood, carefully add phosphorus oxychloride (POCl₃, approx. 25-30 mL) to the flask. POCl₃ acts as both the solvent and the dehydrating agent.

-

Reflux: Gently warm the mixture to dissolve the solids. Once dissolved, heat the solution to reflux and maintain for 6-12 hours. The reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool slightly. Carefully distill off the excess POCl₃ under reduced pressure.

-

Precipitation: Slowly and cautiously pour the concentrated reaction mixture into a beaker containing a large amount of crushed ice. A solid product will precipitate.

-

Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with cold deionized water to remove any remaining acid, followed by a wash with a dilute sodium bicarbonate solution, and finally with water again until the filtrate is neutral.

-

Purification: Dry the crude solid. Recrystallize the product from hot ethanol to yield pure 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole as yellow crystalline blocks.[8][11]

Experimental Protocol: Cyclic Voltammetry (CV) for HOMO/LUMO Estimation

Cyclic voltammetry is a powerful electrochemical technique used to probe the redox behavior of molecules and estimate the HOMO and LUMO energy levels.[12][13]

Materials & Equipment:

-

Potentiostat with a three-electrode setup.

-

Working Electrode (e.g., Glassy Carbon or Platinum button).

-

Reference Electrode (e.g., Ag/AgCl in saturated KCl).

-

Counter/Auxiliary Electrode (e.g., Platinum wire).

-

Electrochemical cell.

-

Anhydrous, degassed solvent (e.g., Dichloromethane or Acetonitrile).

-

Supporting Electrolyte (e.g., 0.1 M Tetrabutylammonium hexafluorophosphate, TBAPF₆).

-

Analyte (the synthesized oxadiazole derivative, ~1-5 mM).

-

Ferrocene (for internal calibration).

-

Inert gas (Nitrogen or Argon) for purging.

Procedure:

-

Electrode Preparation: Polish the working electrode surface with alumina slurry on a polishing pad, sonicate in deionized water and then ethanol, and dry thoroughly.

-

Solution Preparation: Prepare a ~0.1 M solution of the supporting electrolyte in the chosen anhydrous solvent. Dissolve the oxadiazole analyte in this solution to a final concentration of ~1-5 mM.

-

Cell Assembly: Assemble the three-electrode cell. Ensure the reference electrode tip is close to the working electrode.

-

Deoxygenation: Purge the solution with an inert gas (N₂ or Ar) for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain an inert atmosphere over the solution during the experiment.

-

Measurement: Perform the cyclic voltammetry scan. Set the potential window to scan for both oxidation and reduction events. A typical scan rate is 100 mV/s.

-

Calibration: After obtaining the voltammogram of the analyte, add a small amount of ferrocene to the solution and record its voltammogram. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple serves as an internal standard.

-

Data Analysis:

-

Determine the onset oxidation potential (Eox) and onset reduction potential (Ered) from the voltammogram of your compound.

-

Measure the half-wave potential of the Fc/Fc⁺ couple (E₁/₂ (Fc/Fc⁺)).

-

Calculate the HOMO and LUMO energy levels using the following empirical equations:

-

HOMO (eV) = -[Eox - E₁/₂ (Fc/Fc⁺) + 4.8]

-

LUMO (eV) = -[Ered - E₁/₂ (Fc/Fc⁺) + 4.8] (The value 4.8 eV is the absolute potential of the Fc/Fc⁺ redox couple relative to the vacuum level).

-

-

Spectroscopic and Computational Analysis

UV-Vis and Photoluminescence (PL) Spectroscopy: These techniques are essential for determining the optical properties.[14][15]

-

UV-Vis Absorption: A solution of the compound is analyzed to find the absorption maximum (λmax) and the absorption onset, from which the optical band gap can be estimated.

-

Photoluminescence: The sample is excited at a wavelength within its absorption band, and the resulting emission spectrum is recorded to determine the emission maximum (λem) and the photoluminescence quantum yield (ΦPL).

Computational Modeling (Density Functional Theory - DFT): DFT is a powerful tool for predicting and understanding the electronic structure.[16]

-

Calculations are typically performed using a functional like B3LYP with a basis set such as 6-31G(d,p).

-

DFT can provide theoretical values for HOMO and LUMO energies, visualize the spatial distribution of these orbitals, and predict UV-Vis absorption spectra, offering valuable insights that complement experimental data.

Chapter 4: Applications Driven by Electronic Design

The ability to tune the electronic properties of 2,5-disubstituted 1,3,4-oxadiazoles directly translates into their successful application in diverse fields.

Organic Electronics: The Electron Transporter

The low-lying LUMO levels characteristic of many oxadiazole derivatives make them exceptional n-type (electron-transporting) materials. In a typical multi-layer OLED, they are used as the Electron Transport Layer (ETL).

Caption: Fig 2. Role of Oxadiazole ETL in an OLED.

The ETL's function is twofold:

-

Efficient Electron Transport: It accepts electrons injected from the cathode and efficiently transports them to the emissive layer.

-

Hole Blocking: The deep HOMO level of the oxadiazole creates a large energy barrier for holes, confining them within the emissive layer. This confinement increases the probability of electron-hole recombination in the EML, thereby enhancing the device's efficiency and brightness.

Medicinal Chemistry: The Metabolic Stabilizer

In drug development, replacing metabolically labile ester or amide groups with a 1,3,4-oxadiazole ring is a widely used strategy to improve a drug candidate's pharmacokinetic profile.[3]

-

Metabolic Stability: The oxadiazole ring is resistant to hydrolysis by common metabolic enzymes like esterases and amidases, which can significantly increase the drug's half-life in the body.[4]

-

Bioisosterism: The oxadiazole ring can mimic the steric and electronic properties of esters and amides, allowing it to maintain crucial hydrogen bonding interactions with biological targets.[3]

-

Physicochemical Properties: The 1,3,4-oxadiazole isomer, in particular, has been shown to reduce lipophilicity (logD) and improve aqueous solubility compared to its 1,2,4-isomer, which are often desirable properties for drug candidates.[17]

The electron distribution within the ring, dictated by the substituents, can influence how the molecule interacts with protein targets and its overall disposition in the body.

Conclusion and Future Outlook

2,5-Disubstituted 1,3,4-oxadiazoles represent a class of compounds where the link between molecular structure and electronic function is exceptionally clear and exploitable. The principles of substituent-induced tuning provide a powerful toolkit for designing molecules with bespoke properties. For materials scientists, this enables the creation of next-generation organic electronic devices with enhanced efficiency and stability. For medicinal chemists, it offers a proven strategy to overcome metabolic liabilities and optimize drug candidates. Future research will likely focus on developing novel synthetic routes that are more environmentally benign and exploring increasingly complex, multifunctional oxadiazole architectures for advanced applications in theranostics, sensing, and organic photovoltaics. The foundational understanding of their electronic properties, as detailed in this guide, will remain the critical starting point for all such innovations.

References

-

National Center for Biotechnology Information.

-

PubMed.

-

PubMed Central.

-

ResearchGate.

-

International Journal of Engineering Research & Technology.

-

ResearchGate.

-

National Institutes of Health.

-

BenchChem.

-

Organic Chemistry Portal.

-

ResearchGate.

-

iGEM.

-

BenchChem.

-

ResearchGate.

-

BenchChem.

-

ResearchGate.

-

Bentham Open.

-

Dyes and Pigments.

-

ResearchGate.

-

Gamry Instruments.

-

Truman ChemLab.

-

ACS Publications.

-

Ossila.

-

ResearchGate.

-

National Institutes of Health.

-

Luxembourg Bio Technologies.

-

JournalsPub.

-

ResearchGate.

-

Nature.

-

MDPI.

-

Wiley Online Library.

Sources

- 1. jpbsci.com [jpbsci.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of electron-withdrawing fluorine and cyano substituents on photovoltaic properties of two-dimensional quinoxaline-based polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nanocenter.nankai.edu.cn [nanocenter.nankai.edu.cn]

- 7. Redirecting [linkinghub.elsevier.com]

- 8. 2,5-Bis(4-methoxyphenyl)-1,3,4-oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of novel of 2, 5-disubstituted 1, 3, 4- oxadiazole derivatives and their in vitro anti-inflammatory, anti-oxidant evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2,5-Bis(4-methoxyphenyl)-1,3,4-oxadiazole|High-Purity [benchchem.com]

- 12. cdm16771.contentdm.oclc.org [cdm16771.contentdm.oclc.org]

- 13. ossila.com [ossila.com]

- 14. researchgate.net [researchgate.net]

- 15. journalspub.com [journalspub.com]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to the Thermal Stability Assessment of 2-(Chloromethyl)-5-ethyl-1,3,4-oxadiazole

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3,4-oxadiazole moiety is a cornerstone in medicinal chemistry, valued for its metabolic stability and broad pharmacological applications.[1] As derivatives of this scaffold, such as 2-(Chloromethyl)-5-ethyl-1,3,4-oxadiazole, advance through the drug development pipeline, a thorough understanding of their physicochemical properties becomes paramount. Thermal stability is a critical parameter, directly impacting the safety, efficacy, and shelf-life of active pharmaceutical ingredients (APIs).[2] This guide provides an in-depth technical framework for the comprehensive evaluation of the thermal stability of this compound. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative principles of thermal analysis.

Introduction: The Significance of Thermal Stability in Drug Development

The journey of a drug candidate from discovery to market is fraught with challenges, with the molecule's inherent stability being a primary determinant of success. Thermal stability is not merely a measure of a compound's resistance to heat; it is a critical indicator of its overall robustness. For a molecule like this compound, which contains a reactive chloromethyl group, understanding its thermal behavior is crucial for several reasons:

-

Process Safety: Manufacturing processes often involve heating, drying, and milling, all of which can introduce thermal stress.[3] An unstable compound could undergo exothermic decomposition, leading to a dangerous runaway reaction.[4]

-

Storage and Shelf-life: The long-term stability of an API under various storage conditions is a key regulatory requirement. Thermal degradation can lead to a loss of potency and the formation of potentially toxic impurities.[2]

-

Formulation Development: The choice of excipients and the formulation process itself can be influenced by the thermal properties of the API.[2]

The 1,3,4-oxadiazole ring system is generally recognized for its excellent thermal and chemical stability, a property that contributes to its widespread use in medicinal chemistry and materials science.[5][6] However, the substituents on the oxadiazole core can significantly influence its thermal properties. The presence of a chloromethyl group in this compound introduces a potential liability, as haloalkanes can be susceptible to thermal decomposition. Therefore, a rigorous and multi-faceted approach to thermal stability assessment is warranted.

Core Methodologies for Thermal Stability Assessment

A comprehensive thermal stability profile is best achieved through the synergistic use of several analytical techniques. The three pillars of thermal analysis for pharmaceutical compounds are Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Accelerating Rate Calorimetry (ARC).

Differential Scanning Calorimetry (DSC): A Window into Thermal Transitions

DSC is a powerful technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[7] It is often the first step in thermal hazard assessment, providing crucial information on melting points, phase transitions, and the onset temperature and enthalpy of decomposition.[8]

Experimental Protocol: DSC Analysis of this compound

-

Sample Preparation: Accurately weigh 1-3 mg of this compound into a high-pressure gold-plated crucible. The use of a high-pressure crucible is critical to suppress the vaporization of the sample and to contain any pressure generated during decomposition.[8]

-

Instrument Setup:

-

Place the sealed sample crucible and an empty reference crucible into the DSC cell.

-

Purge the cell with an inert gas, such as nitrogen, at a flow rate of 50 mL/min to prevent oxidative degradation.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min. A common heating rate for screening is 10 °C/min; however, lower heating rates (e.g., 2-4 °C/min) can provide better resolution of thermal events.[8]

-

-

Data Analysis: Analyze the resulting thermogram to identify endothermic events (e.g., melting) and exothermic events (decomposition). Determine the onset temperature (T_onset) of any exothermic event, which is the temperature at which the decomposition begins, and the enthalpy of decomposition (ΔH_d), which is the total heat released during the process.

Data Presentation: Hypothetical DSC Data for this compound

| Parameter | Value | Interpretation |

| Melting Point (T_m) | 85-90 °C | Indicates the transition from solid to liquid phase. A sharp melting point is indicative of high purity. |

| Onset of Decomposition (T_onset) | 220 °C | The temperature at which significant exothermic decomposition begins. This is a critical parameter for defining safe operating temperatures. |

| Enthalpy of Decomposition (ΔH_d) | -350 J/g | The amount of heat released during decomposition. A high enthalpy of decomposition suggests a significant thermal hazard potential. |

Thermogravimetric Analysis (TGA): Quantifying Mass Loss

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[9] It is complementary to DSC and provides information on the temperature at which degradation occurs, the extent of mass loss, and the presence of residual solvents or water.[10]

Experimental Protocol: TGA of this compound

-

Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with nitrogen at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Heat the sample from 30 °C to 500 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: The TGA curve plots the percentage of initial mass versus temperature. The onset of mass loss should be correlated with the T_onset from the DSC data. The TGA data can also reveal if the decomposition occurs in single or multiple steps.

Data Presentation: Hypothetical TGA Data for this compound

| Temperature Range | Mass Loss (%) | Interpretation |

| 30-100 °C | < 0.5% | Negligible mass loss, indicating the absence of significant residual solvent or water. |

| 220-350 °C | 75% | Major decomposition step, corresponding to the exothermic event observed in the DSC. |

| > 350 °C | 20% | Further decomposition of the initial degradation products. |

Accelerating Rate Calorimetry (ARC): Simulating a Worst-Case Scenario

ARC is considered the gold standard for process safety testing.[11] It measures the time, temperature, and pressure profiles of a sample under adiabatic (no heat loss) conditions.[12] This allows for the simulation of a thermal runaway reaction in a large-scale reactor.[4]

Experimental Protocol: ARC Analysis of this compound

-

Sample Preparation: A precisely weighed sample (typically 1-5 g) is placed in a spherical, high-pressure-resistant sample bomb, usually made of titanium or Hastelloy C.

-

Instrument Setup: The sample bomb is placed in the ARC calorimeter, which is a heavily insulated chamber. Thermocouples monitor both the sample and the chamber temperature.

-

Heat-Wait-Seek Mode: The instrument operates in a "heat-wait-seek" mode.[13]

-

Heat: The sample is heated in small, discrete steps (e.g., 5 °C).

-

Wait: The system holds at that temperature to achieve thermal equilibrium.

-

Seek: The instrument monitors the sample for any self-heating. If the self-heating rate exceeds a predefined threshold (e.g., 0.02 °C/min), the instrument switches to adiabatic mode.[14]

-

-

Adiabatic Mode: Once an exotherm is detected, the heaters in the chamber match the sample temperature, preventing any heat loss to the surroundings. The instrument then records the temperature and pressure increase as a function of time.

-

Data Analysis: The ARC data provides key safety parameters, including the onset temperature of self-heating, the time to maximum rate (TMR), and the adiabatic temperature rise.

Data Presentation: Hypothetical ARC Data for this compound

| Parameter | Value | Significance for Process Safety |

| Onset Temperature (T_onset, ARC) | 210 °C | The temperature at which self-heating begins under adiabatic conditions. This is a critical parameter for defining the maximum safe operating temperature. |

| Time to Maximum Rate (TMR) from Onset | 8 hours | The time it takes for the reaction to reach its maximum rate of decomposition from the onset temperature. A shorter TMR indicates a more severe hazard. |

| Adiabatic Temperature Rise (ΔT_ad) | 180 °C | The total temperature increase of the sample under adiabatic conditions. This value is used to assess the potential for a thermal runaway. |

| Final Pressure (P_final) | 50 bar | The maximum pressure generated during the decomposition. This is crucial for designing emergency relief systems. |

Visualization of Experimental Workflow and Data Interpretation

Workflow for Thermal Stability Assessment

Caption: Workflow for comprehensive thermal stability analysis.

Logical Relationship of Thermal Stability Parameters

Caption: Relationship between molecular structure and thermal hazard parameters.

Safety, Handling, and Storage Recommendations

Based on the potential thermal hazards associated with a chloro-substituted heterocyclic compound, the following precautions are recommended:

-

Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[15] Avoid creating dust.

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat sources and incompatible materials. The storage temperature should be well below the determined onset of decomposition.

-

Scale-up: Any scale-up of reactions involving this compound should be preceded by a thorough process safety review, including an evaluation of the ARC data to ensure adequate cooling capacity and emergency relief systems are in place.

Conclusion

The thermal stability of this compound is a critical parameter that must be thoroughly investigated to ensure its safe handling, storage, and use in drug development. A systematic approach employing DSC, TGA, and ARC provides a comprehensive understanding of its thermal properties, from initial screening of thermal events to the simulation of worst-case thermal runaway scenarios. While the 1,3,4-oxadiazole core imparts a degree of inherent stability, the presence of the chloromethyl substituent necessitates a cautious and data-driven approach to risk assessment. The methodologies and insights provided in this guide serve as a robust framework for researchers and drug development professionals to confidently assess the thermal stability of this and other novel pharmaceutical compounds.

References

- Accelerating Rate Calorimetry (ARC) - Prime Process Safety Center. (n.d.).

- Accelerating Rate Calorimeter (ARC) - NETZSCH Analyzing & Testing. (n.d.).

- TGA Analysis in Pharmaceuticals - ResolveMass Laboratories Inc. (2025, September 29).

- Accelerating Rate Calorimeter | Thermal Hazard Technology. (n.d.).

- Thermogravimetric Analysis - Improved Pharma. (2022, January 7).

- Accelerating Rate Calorimetry in Improving Process Safety of Reactive Chemicals - AIChE. (n.d.).

- Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024, April 18).

- Thermogravimetric Analysis in Pharmaceuticals - Veeprho. (2020, July 1).

- Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs | Aurigaresearch. (n.d.).

- Accelerating Rate Calorimeter (ARC) - Belmont Scientific. (n.d.).

- 2-(CHLOROMETHYL)-5-METHYL-1,3,4-OXADIAZOLE - Safety Data Sheet - ChemicalBook. (2025, July 19).

- 2-chloromethyl-5-aryl-1,3,4-oxadiazole Synthesis and Properties of Compounds. (n.d.).

- Differential Scanning Calorimetry Evaluation and Orthogonal Projection to Latent Structure Prediction of Thermal Hazards Associated with Five-Membered Aromatic Heterocycles with at Least Two Heteroatoms - ACS Publications. (2025, August 19).

- Differential scanning calorimetry - Wikipedia. (n.d.).

- Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups - MDPI. (2022, November 9).

- Biological activity of oxadiazole and thiadiazole derivatives - PMC - PubMed Central. (n.d.).

Sources

- 1. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control - TA Instruments [tainstruments.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. thermalhazardtechnology.com [thermalhazardtechnology.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. aurigaresearch.com [aurigaresearch.com]

- 10. improvedpharma.com [improvedpharma.com]

- 11. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 12. Accelerating Rate Calorimetry (ARC) - Prime Process Safety Center [primeprocesssafety.com]

- 13. Accelerating Rate Calorimetry in Improving Process Safety of Reactive Chemicals | AIChE [aiche.org]

- 14. belmontscientific.com [belmontscientific.com]

- 15. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Solubility of 2-(Chloromethyl)-5-ethyl-1,3,4-oxadiazole in Common Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-(chloromethyl)-5-ethyl-1,3,4-oxadiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. In the absence of extensive published empirical data, this document establishes a predictive framework grounded in physicochemical principles. It offers researchers, scientists, and drug development professionals a robust methodology for approaching the solubility determination of this and similar compounds. The guide covers the theoretical underpinnings of solubility, a detailed experimental protocol for its quantitative measurement, and a predictive assessment of the compound's solubility in a range of common organic solvents.

Introduction: The Significance of this compound and its Solubility

The 1,3,4-oxadiazole moiety is a prominent scaffold in a multitude of biologically active compounds, exhibiting a wide array of therapeutic properties including antimicrobial, anti-inflammatory, and anticancer activities. The title compound, this compound, is a functionalized derivative with potential as a versatile intermediate for the synthesis of more complex molecules. The chloromethyl group, in particular, serves as a reactive handle for introducing various functionalities, making this compound a valuable building block in drug discovery and development.

The solubility of a compound is a critical physicochemical parameter that dictates its utility in numerous applications. In drug development, solubility influences bioavailability, formulation, and routes of administration. For synthetic chemists, it is crucial for reaction kinetics, purification, and crystallization processes. A thorough understanding of the solubility of this compound in common organic solvents is, therefore, paramount for its effective application.

This guide will provide a detailed exploration of the factors governing the solubility of this compound and a practical approach to its experimental determination.

Theoretical Framework for Solubility Prediction

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which is a qualitative summary of the thermodynamics of dissolution. This process can be understood by considering the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to be favorable, the energy released from solute-solvent interactions must be sufficient to overcome the energy required to break the solute-solute and solvent-solvent interactions.

Physicochemical Properties of this compound

To predict the solubility of this compound, we must first consider its molecular structure and inherent properties.

-

Molecular Structure: The molecule consists of a central 1,3,4-oxadiazole ring substituted with an ethyl group at the 5-position and a chloromethyl group at the 2-position.

-

Polarity: The 1,3,4-oxadiazole ring is a polar heterocycle due to the presence of electronegative oxygen and nitrogen atoms, which create a significant dipole moment. The chloromethyl group is also polar. The ethyl group is nonpolar. The overall molecule can be considered moderately polar.

-

Hydrogen Bonding: The oxygen and nitrogen atoms in the oxadiazole ring can act as hydrogen bond acceptors. However, the molecule lacks a hydrogen bond donor. This limits its ability to form strong hydrogen bond networks, particularly with protic solvents.

-

Molecular Weight: The molecular weight of C5H7ClN2O is approximately 146.58 g/mol . This relatively low molecular weight suggests that lattice energy may not be excessively high.

Properties of Common Organic Solvents

The choice of solvent is critical in determining solubility. Organic solvents can be broadly categorized based on their polarity and hydrogen bonding capabilities.

| Solvent Category | Examples | Key Characteristics |

| Nonpolar | Hexane, Toluene | Low dielectric constant, dominated by van der Waals forces. |

| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High dielectric constant, possess a dipole moment, but do not have a hydrogen atom bonded to an electronegative atom. |

| Polar Protic | Methanol, Ethanol, Isopropanol | High dielectric constant, possess a dipole moment, and have a hydrogen atom bonded to an electronegative atom (O-H), making them capable of hydrogen bonding. |

Predictive Solubility Assessment

Based on the "like dissolves like" principle and the physicochemical properties of this compound, we can predict its solubility in the aforementioned solvent categories.

-